molecular formula C21H15F3N2O B12510231 2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12510231
M. Wt: 368.4 g/mol
InChI Key: LQLJPPMMXXVVNG-UHFFFAOYSA-N
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Description

(4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a dihydrooxazole ring substituted with diphenyl and trifluoromethylpyridinyl groups. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the Dihydrooxazole Ring: This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a carboxylic acid derivative.

    Introduction of the Diphenyl Groups: This step might involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups.

    Attachment of the Trifluoromethylpyridinyl Group: This could be accomplished through a nucleophilic substitution reaction or a cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dihydrooxazole ring.

    Reduction: Reduction reactions could be used to modify the pyridinyl or phenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against specific biological targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.

Mechanism of Action

The mechanism of action for (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4S,5R)-4,5-Diphenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole: Lacks the trifluoromethyl group.

    (4S,5R)-4,5-Diphenyl-2-(4-methylpyridin-2-yl)-4,5-dihydrooxazole: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (4S,5R)-4,5-Diphenyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C21H15F3N2O

Molecular Weight

368.4 g/mol

IUPAC Name

4,5-diphenyl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H15F3N2O/c22-21(23,24)16-11-12-25-17(13-16)20-26-18(14-7-3-1-4-8-14)19(27-20)15-9-5-2-6-10-15/h1-13,18-19H

InChI Key

LQLJPPMMXXVVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC=CC(=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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